allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes an allyl group, a thiazole ring, and a pyrimidine ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through a multi-step reaction process. One common method involves the reaction of 6-ethylthiouracil with bromoacetic acid, anhydrous sodium acetate, acetic anhydride, and a suitable aldehyde . The reaction conditions typically involve heating the mixture to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-ALLYL-4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-ONE N-PHENYLSEMICARBAZONE
- 2-arylidene thiazolo[3,2-a]pyrimidines
Uniqueness
Allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H20N2O3S2 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
prop-2-enyl (2E)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H20N2O3S2/c1-3-14-29-23(28)20-16(2)25-24-26(21(20)18-13-8-15-30-18)22(27)19(31-24)12-7-11-17-9-5-4-6-10-17/h3-13,15,21H,1,14H2,2H3/b11-7+,19-12+ |
InChI Key |
DKCAILGMTATOCQ-FMFDFCGUSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.